molecular formula C17H15Cl2N3O3S B15107522 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B15107522
M. Wt: 412.3 g/mol
InChI Key: OTBCLJCHUACTKS-UHFFFAOYSA-N
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Description

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a complex organic compound that features a thiazole ring, a dichlorobenzyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves multiple steps. One common route includes the formation of the thiazole ring through the reaction of a dichlorobenzyl halide with thiourea, followed by the introduction of the pyrrolidinone group via amide bond formation. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For instance, it could bind to the active site of an enzyme, blocking its activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
  • N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide

Uniqueness

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the dichlorobenzyl group enhances its reactivity, while the thiazole ring contributes to its stability and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15Cl2N3O3S

Molecular Weight

412.3 g/mol

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide

InChI

InChI=1S/C17H15Cl2N3O3S/c18-12-2-1-10(8-13(12)19)7-11-9-20-17(26-11)21-14(23)5-6-22-15(24)3-4-16(22)25/h1-2,8-9H,3-7H2,(H,20,21,23)

InChI Key

OTBCLJCHUACTKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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